Ethyl 4-aminocyclopent-1-ene-1-carboxylate

Asymmetric Synthesis Enzymatic Resolution Process Chemistry

Ethyl 4-aminocyclopent-1-ene-1-carboxylate is a key synthetic precursor to 4-aminocyclopent-1-ene-1-carboxylic acid (4-ACPCA) and its derivatives, a family of conformationally restricted gamma-aminobutyric acid (GABA) analogs that serve as essential pharmacological tools for probing GABA receptor subtypes, particularly GABAC receptors. The compound's rigid cyclopentene scaffold enforces a specific spatial arrangement of the amino and carboxylate functionalities, enabling the dissection of stereochemical requirements for receptor binding and subtype selectivity, which flexible GABA cannot provide.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B15259896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-aminocyclopent-1-ene-1-carboxylate
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CCC(C1)N
InChIInChI=1S/C8H13NO2/c1-2-11-8(10)6-3-4-7(9)5-6/h3,7H,2,4-5,9H2,1H3
InChIKeyOMXPLCWGSCIBHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-aminocyclopent-1-ene-1-carboxylate: A Critical Conformationally Restricted GABA Analog Intermediate for Neuroscience and Medicinal Chemistry Research


Ethyl 4-aminocyclopent-1-ene-1-carboxylate is a key synthetic precursor to 4-aminocyclopent-1-ene-1-carboxylic acid (4-ACPCA) and its derivatives, a family of conformationally restricted gamma-aminobutyric acid (GABA) analogs that serve as essential pharmacological tools for probing GABA receptor subtypes, particularly GABAC receptors [1]. The compound's rigid cyclopentene scaffold enforces a specific spatial arrangement of the amino and carboxylate functionalities, enabling the dissection of stereochemical requirements for receptor binding and subtype selectivity, which flexible GABA cannot provide. This restricted conformation is the mechanistic foundation for its use in developing selective antagonists, such as the parent acid (+)-4-ACPCA [1] and its bioisosteric amide and hydroxamate analogs [2], which are used to study memory, learning, and visual processing.

Conformationally restricted GABA analog precursor for GABAC receptor tool compounds

Ethyl ester substrate for enantioselective enzymatic resolution in patented process

Enables synthesis of selective GABAC antagonist series (amides, hydroxamates)

Why Ethyl 4-aminocyclopent-1-ene-1-carboxylate Cannot Be Replaced by Generic Cyclopentane Analogs or Simple GABA Derivatives


Generic substitution of ethyl 4-aminocyclopent-1-ene-1-carboxylate with other cyclopentane or cyclopentene analogs in research or synthetic protocols is not possible due to its unique combination of a conformationally restricting endocyclic double bond, a specific amino group placement, and an ethyl ester moiety. The ethyl ester is critical for a specific, scalable enzymatic resolution step in the patented, enantiomerically pure synthesis of trans-4-aminocyclopent-2-ene-1-carboxylic acid derivatives, where it serves as a superior substrate for Candida rugosa lipase [1]. The unsaturated cyclopentene core is what confers a unique pharmacological profile at GABAC receptors, with the (+)-4-ACPCA enantiomer (derived from this ester) acting as a potent antagonist (Ki ρ1 = 6.0 μM, ρ2 = 4.7 μM), a functional property not shared by its saturated CACP (partial agonist, EC50 ρ1 = 26.1 μM) or TACP (partial agonist, EC50 ρ1 = 2.7 μM) analogs [2]. Substituting the ethyl ester for a methyl ester would alter reactivity and solubility, potentially impacting the efficiency of enzymatic steps, while using a saturated analog would result in a completely different pharmacological outcome, making the choice of this specific compound essential for reproducible and meaningful experimental outcomes.

Ethyl ester substitution with methyl ester may alter enzymatic resolution efficiency and process outcome.

Saturated cyclopentane analogs (CACP, TACP) produce partial agonist, not antagonist, profiles; functional readout may not transfer.

Chiral purity is critical; racemic or opposite enantiomer may not support the reported antagonist activity context.

Quantitative Differentiation Evidence for Ethyl 4-aminocyclopent-1-ene-1-carboxylate: Direct Comparisons with Key Analogs


Enzymatic Resolution Efficiency: Ethyl Ester vs. Methyl Ester in the Synthesis of Enantiomerically Pure trans-4-Aminocyclopent-2-ene-1-carboxylic Acid Derivatives

In the patented synthesis of enantiomerically pure trans-4-aminocyclopent-2-ene-1-carboxylic acid derivatives, ethyl 4-aminocyclopent-1-ene-1-carboxylate is specified as the preferred ester substrate for enzymatic resolution using Candida rugosa lipase to separate cis/trans isomer mixtures. The patent explicitly claims the process where 'R1 and R2 are each an ethyl group' [1].

Enzymatic Substrate Fit
Method context
Ethyl ester vs Methyl ester

Ethyl ester is the claimed preferred substrate for Candida rugosa lipase resolution; methyl ester listed as alternative.

Supports process replication
Required for patented enantiomerically pure synthesis
Asymmetric Synthesis Enzymatic Resolution Process Chemistry

Functional Pharmacological Divergence at Human GABAC Receptors: Antagonism vs. Agonism

The (+)-enantiomer of the parent acid of ethyl 4-aminocyclopent-1-ene-1-carboxylate, (+)-4-ACPCA, acts as a potent antagonist at human homomeric ρ1 and ρ2 GABAC receptors, while its saturated analog (+)-CACP is a moderate partial agonist [1]. This functional divergence is a direct consequence of the conformational restriction imposed by the cyclopentene ring's double bond, which is present in the target ester compound.

Functional Pharmacology
Reported
(+)-4-ACPCA
Ki 6.0 μM
vs
(+)-CACP
EC50 26.1 μM

Antagonist vs partial agonist at recombinant ρ1 GABAC receptors.

Cyclopentene core drives antagonism endpoint
Functional divergence due to double bond; reported context
GABAC Receptor Pharmacology Conformational Restriction Ligand Design

GABAC Receptor Subtype Selectivity of Derived Amide and Hydroxamate Bioisosteres

Further medicinal chemistry efforts, building upon the 4-aminocyclopent-1-ene-1-carboxylic acid scaffold, which is derived from the target ethyl ester, generated bioisosteric amide and hydroxamate analogs that exhibited enhanced selectivity for GABAC receptors. These compounds, such as 4-ACPAM and 4-ACPHA, are not obtainable from the corresponding saturated cyclopentane precursors without losing the desired functional profile [1].

Bioisostere Potency
Class-level inference
IC50 10 μM (4-ACPAM)
IC50 13 μM (4-ACPHA)

Derived from unsaturated cyclopentene scaffold; saturated analogs not pursued for this series.

Supports scaffold selectivity evaluation
Data to verify for specific analog series
Medicinal Chemistry GABAC Antagonists Bioisosterism

Validated Applications for Ethyl 4-aminocyclopent-1-ene-1-carboxylate in Academic and Industrial Research


Scalable Synthesis of Enantiomerically Pure GABAC Antagonist Intermediates

Use ethyl 4-aminocyclopent-1-ene-1-carboxylate as the designated starting material in a patented enzymatic resolution process to produce enantiomerically pure trans-4-aminocyclopent-2-ene-1-carboxylic acid derivatives [1]. This is essential for industrial and academic labs requiring multi-gram to kilogram quantities of these chiral intermediates for lead optimization or preclinical development of novel GABAC receptor modulators, a process for which the ethyl ester is specifically claimed.

Investigating the Structural Basis of GABAC Receptor Antagonism

Employ the parent acid of ethyl 4-aminocyclopent-1-ene-1-carboxylate, (+)-4-ACPCA, as a pharmacological tool compound. Its unique profile as a potent antagonist at recombinant GABAC ρ1 (Ki = 6.0 ± 0.1 μM) and ρ2 receptors, in contrast to the partial agonist activity of saturated analogs [1], makes it indispensable for electrophysiological studies aimed at dissecting the structural and stereochemical determinants of antagonism at these ion channels.

Medicinal Chemistry Programs for Selective GABAC Antagonists

Leverage the 4-aminocyclopent-1-ene-1-carboxylic acid scaffold as a key starting point for synthesizing novel, selective GABAC antagonists, such as the amide (4-ACPAM) and hydroxamate (4-ACPHA) series [2]. This approach is validated by studies showing that this specific unsaturated core provides a superior template for achieving selectivity over the saturated analogs, and is therefore a high-value building block for drug discovery efforts targeting cognitive enhancement or visual processing disorders.

Application
Selection Property
Validation Focus
Scalable synthesis of chiral GABAC antagonist intermediates
Ethyl ester substrate for enzymatic resolution
Process reproducibility and enantiomeric purity
GABAC receptor antagonism mechanism studies
Conformationally restricted cyclopentene scaffold
Functional antagonism at ρ1/ρ2 receptor subtypes
Selective GABAC antagonist lead optimization
Unsaturated core for bioisostere synthesis
Subtype selectivity and potency profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-aminocyclopent-1-ene-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.